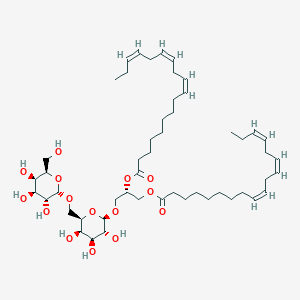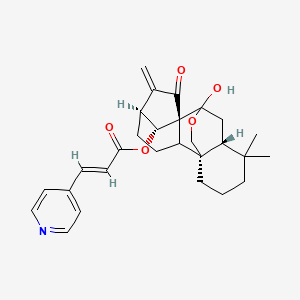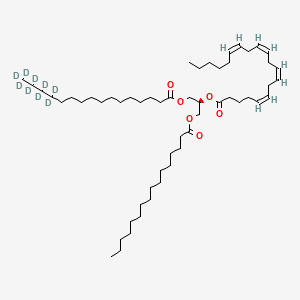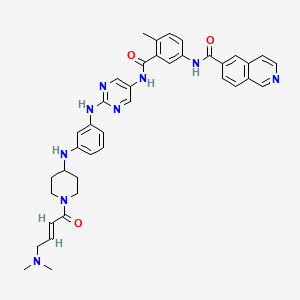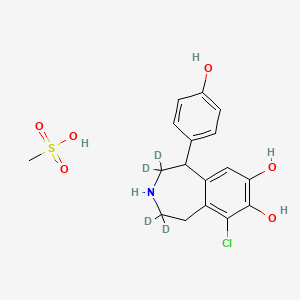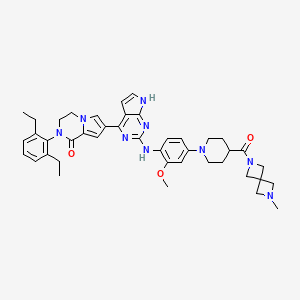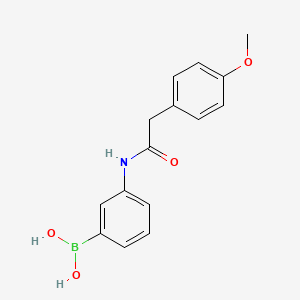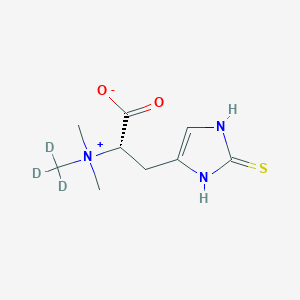
Ergothioneine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ergothioneine-d3 is a stable isotope-labeled derivative of ergothioneine, a naturally occurring antioxidant. Ergothioneine itself is a sulfur-containing histidine derivative found in various organisms, including fungi and some bacteria. It is known for its potent antioxidant properties and its ability to protect cells from oxidative stress. This compound is used in scientific research to study the metabolism and biological effects of ergothioneine due to its stable isotope labeling, which allows for precise tracking in biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ergothioneine-d3 involves the incorporation of deuterium atoms into the ergothioneine molecule. One common method is the chemical synthesis route, which starts with histidine as the precursor. The process involves several steps, including methylation, thiolation, and deuterium exchange reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and deuterated reagents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation using genetically engineered microorganisms. Yeast strains, such as Saccharomyces cerevisiae, are often used for this purpose. The yeast is engineered to express the necessary enzymes for ergothioneine biosynthesis, and the fermentation process is optimized to maximize yield. The final product is then purified through various chromatographic techniques .
化学反应分析
Types of Reactions: Ergothioneine-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced back to its thiol form from its oxidized state.
Substitution: Substitution reactions can occur at the sulfur atom or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiol form of this compound.
Substitution: Substituted derivatives at the sulfur or imidazole ring.
科学研究应用
Ergothioneine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study the chemical properties and reactions of ergothioneine.
Biology: Helps in understanding the role of ergothioneine in cellular processes and its distribution in tissues.
Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative stress, such as neurodegenerative diseases and cardiovascular diseases.
Industry: Used in the development of antioxidant supplements and cosmetics
作用机制
Ergothioneine-d3 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound is transported into cells via the organic cation transporter novel-type 1 (OCTN1), which is highly expressed in tissues prone to oxidative stress. Once inside the cell, this compound can localize to mitochondria and other organelles, where it neutralizes free radicals and supports cellular antioxidant defenses .
相似化合物的比较
Ovothiol: Another sulfur-containing histidine derivative with antioxidant properties.
Selenoneine: A selenium-containing analog of ergothioneine with similar antioxidant functions.
Glutathione: A tripeptide with potent antioxidant activity, commonly found in cells
Uniqueness of Ergothioneine-d3: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool for studying the metabolism and biological effects of ergothioneine. Additionally, its specific transport mechanism via OCTN1 and its ability to localize to mitochondria and other organelles set it apart from other antioxidants .
属性
分子式 |
C9H15N3O2S |
|---|---|
分子量 |
232.32 g/mol |
IUPAC 名称 |
(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1/i1D3 |
InChI 键 |
SSISHJJTAXXQAX-LNEZGBMJSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)[O-] |
规范 SMILES |
C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


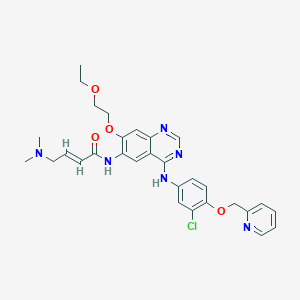
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
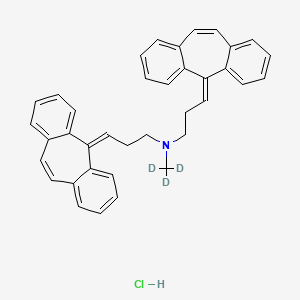
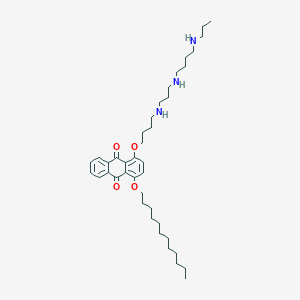
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
